molecular formula C16H25NO4 B1516783 tert-butyl 2-((1R,5S,6S)-3-ethyl-6-(nitromethyl)bicyclo[3.2.0]hept-3-en-6-yl)acetate

tert-butyl 2-((1R,5S,6S)-3-ethyl-6-(nitromethyl)bicyclo[3.2.0]hept-3-en-6-yl)acetate

Cat. No. B1516783
M. Wt: 295.37 g/mol
InChI Key: XDXBPKWCBOEZRT-XJKCOSOUSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09206104B2

Procedure details

Tert-butyl 3-ethylbicyclo[3.2.0]hept-3-en-6-ylideneacetate (1.32 g, 5.63 mmol) was dissolved in nitromethane (7 mL). To the solution, 1,8-diazabicyclo[5.4.0]undec-7-ene (1.2 mL, 7.3 mmol) was added, and the mixture was heated with stirring at 50 to 60° C. for 7 hours. The mixture was allowed to cool, and a saturated aqueous solution of potassium dihydrogen phosphate was then added thereto, followed by extraction with ethyl acetate. Then, the organic layer was dried over anhydrous magnesium sulfate, and the solvent was distilled off under reduced pressure. The residue was purified by silica gel column chromatography to obtain the compound of interest as a colorless oil substance (1.39 g, 84%).
Name
Tert-butyl 3-ethylbicyclo[3.2.0]hept-3-en-6-ylideneacetate
Quantity
1.32 g
Type
reactant
Reaction Step One
Quantity
7 mL
Type
reactant
Reaction Step One
Quantity
1.2 mL
Type
reactant
Reaction Step Two
Name
potassium dihydrogen phosphate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([C:3]1[CH2:4][CH:5]2[CH:8]([CH:9]=1)[C:7](=[CH:10][C:11]([O:13][C:14]([CH3:17])([CH3:16])[CH3:15])=[O:12])[CH2:6]2)[CH3:2].N12CCCN=C1CCCCC2.P([O-])(O)(O)=O.[K+].[N+:35]([CH3:38])([O-:37])=[O:36]>>[CH2:1]([C:3]1[CH2:4][CH:5]2[CH:8]([CH:9]=1)[C:7]([CH2:10][C:11]([O:13][C:14]([CH3:16])([CH3:15])[CH3:17])=[O:12])([CH2:38][N+:35]([O-:37])=[O:36])[CH2:6]2)[CH3:2] |f:2.3|

Inputs

Step One
Name
Tert-butyl 3-ethylbicyclo[3.2.0]hept-3-en-6-ylideneacetate
Quantity
1.32 g
Type
reactant
Smiles
C(C)C=1CC2CC(C2C1)=CC(=O)OC(C)(C)C
Name
Quantity
7 mL
Type
reactant
Smiles
[N+](=O)([O-])C
Step Two
Name
Quantity
1.2 mL
Type
reactant
Smiles
N12CCCCCC2=NCCC1
Step Three
Name
potassium dihydrogen phosphate
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(=O)(O)(O)[O-].[K+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
55 (± 5) °C
Stirring
Type
CUSTOM
Details
with stirring at 50 to 60° C. for 7 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to cool
EXTRACTION
Type
EXTRACTION
Details
followed by extraction with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Then, the organic layer was dried over anhydrous magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography
CUSTOM
Type
CUSTOM
Details
to obtain the compound of interest as a colorless oil substance (1.39 g, 84%)

Outcomes

Product
Details
Reaction Time
7 h
Name
Type
Smiles
C(C)C=1CC2CC(C2C1)(C[N+](=O)[O-])CC(=O)OC(C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.